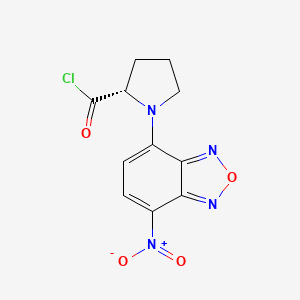

(S)-(-)-NBD-Pro-COCl

Beschreibung

Overview of Nitrobenzoxadiazole (NBD) Fluorophores in Chemical Biology

Nitrobenzoxadiazole (NBD) and its derivatives are a well-established class of fluorophores with significant applications in chemical biology. acs.orgnih.gov First introduced in 1968 by Ghosh and Whitehouse as a reagent for detecting amino acids, the NBD scaffold has since been widely used for biomolecular sensing and imaging. acs.orgnih.gov

The fluorescence properties of NBD are a result of an intramolecular charge transfer (ICT) mechanism. nih.gov The structure typically contains an electron-donating group and a strong electron-withdrawing nitro group, which act as the ICT donor and acceptor, respectively. nih.gov This "push-pull" system makes the fluorophore's emission highly sensitive to the polarity of its local environment. mdpi.comnih.gov NBD exhibits very weak fluorescence in aqueous, polar environments but becomes brightly fluorescent in hydrophobic media. mdpi.com This solvatochromic behavior is a key feature, allowing it to be used as a probe for monitoring changes in the microenvironment of proteins and membranes. mdpi.comnih.gov

NBD-based probes are valued for their small size, which minimizes perturbation of the biological systems they are designed to study. acs.orgnih.gov They have been employed to detect a variety of biologically important analytes, including amino acids, biothiols (like glutathione (B108866) and cysteine), and enzymes. acs.orgnih.gov The typical excitation and emission wavelengths for NBD derivatives are in the visible range, with emission generally occurring between 450 nm and 550 nm. acs.orgresearchgate.net However, a notable limitation is that their excitation can extend into the ultraviolet (UV) range, which can be problematic for biological applications due to potential tissue damage and autofluorescence interference. acs.org

Table 1: Properties of NBD Fluorophores

| Property | Description | References |

|---|---|---|

| Mechanism | Intramolecular Charge Transfer (ICT) | nih.gov |

| Key Feature | Environmentally sensitive fluorescence | nih.govmdpi.com |

| Solvent Effect | Weakly fluorescent in polar solvents, strongly fluorescent in non-polar solvents | mdpi.com |

| Size | Small, minimizing steric hindrance in biological systems | acs.orgnih.gov |

| Emission Range | Typically in the green-yellow region (450-550 nm) | acs.org |

| Applications | Sensing of amino acids, biothiols, proteins, and enzymes; cellular imaging | acs.orgnih.gov |

The Significance of Proline and its Derivatives in Chemical and Medicinal Chemistry

Proline is a unique proteinogenic amino acid distinguished by its secondary amine integrated into a rigid pyrrolidine (B122466) ring. nih.gov This cyclic structure imparts significant conformational rigidity, which is crucial for its role in protein structure, often inducing turns in polypeptide chains. organic-chemistry.org Beyond its fundamental biological role, proline and its derivatives have become indispensable tools in both chemical and medicinal chemistry. ontosight.ai

In the realm of organic synthesis, L-proline and D-proline are widely used as asymmetric organocatalysts. thieme-connect.comwikipedia.org Their rigid structure and chiral nature enable the catalysis of a variety of chemical transformations with high enantioselectivity, including aldol, Mannich, and Michael reactions. organic-chemistry.orgthieme-connect.com The development of organocatalysis using proline was a significant advancement, offering a more environmentally friendly alternative to metal-based catalysts. mdpi.com

In medicinal chemistry, proline derivatives are of great interest as scaffolds for drug design and discovery. nih.govontosight.ai The rigid proline ring can be strategically modified to create compounds with enhanced potency, specificity, and favorable pharmacokinetic properties. ontosight.ai These derivatives have been explored for a wide range of therapeutic applications, including the development of enzyme inhibitors, receptor agonists, and agents with anticancer and anti-inflammatory properties. ontosight.ai For instance, proline is a key structural component in Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension. nih.gov The C-terminal proline residue in these inhibitors enhances their stability and binding to the ACE active site. nih.gov The continuous exploration of new proline analogues, such as fluoroprolines and bicyclic derivatives, highlights the enduring importance of this scaffold in developing next-generation pharmaceuticals. nih.gov

Contextualization of (S)-(-)-NBD-Pro-COCl as a Chiral Derivatization Reagent

This compound, also known as (S)-(-)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, is a specialized molecule that functions as a chiral derivatizing agent (CDA). wikipedia.orglabscoop.comtcichemicals.com CDAs are chiral compounds used in analytical chemistry to determine the enantiomeric composition of a racemic mixture. wikipedia.org The fundamental principle involves reacting the CDA with a mixture of enantiomers to form a pair of diastereomers. wikipedia.orgwikipedia.org Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers have distinct properties and can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC). wikipedia.org

The structure of this compound is a deliberate fusion of its functional components:

The (S)-proline moiety provides the chiral center necessary for creating diastereomeric products.

The NBD group serves as a fluorescent tag, enabling highly sensitive detection of the resulting diastereomers. labscoop.com

The acid chloride (-COCl) is a reactive group that readily forms stable amide or ester bonds with amine or alcohol functional groups on the analyte molecules. tcichemicals.com

This reagent is specifically designed for the enantiomeric resolution of chiral amines and alcohols. researchgate.netresearchgate.net The reaction of this compound with a racemic amine, for example, yields two diastereomeric amides. These diastereomers can then be separated on a standard (achiral) HPLC column and detected using a fluorescence detector, with typical excitation around 470-485 nm and emission around 530-540 nm. researchgate.netlabscoop.com The ratio of the peak areas of the two separated diastereomers directly corresponds to the enantiomeric ratio of the original amine sample. smolecule.com

A key advantage of this indirect method is the ability to control the elution order of the diastereomers. researchgate.netlabscoop.com If this compound is used, one diastereomer will elute before the other. By using its enantiomer, (R)-(+)-NBD-Pro-COCl, the elution order is reversed. researchgate.net This provides a valuable tool for confirming peak identity and improving resolution in complex chromatograms. The high sensitivity afforded by the NBD fluorophore allows for the detection of analytes at sub-picomole levels. labscoop.com

Table 2: Application of NBD-Pro-COCl in Chiral Derivatization

| Feature | Description | References |

|---|---|---|

| Reagent Name | (S)-(-)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | tcichemicals.com |

| Function | Chiral Derivatizing Agent (CDA) for HPLC | labscoop.com |

| Target Analytes | Chiral amines and alcohols | researchgate.netresearchgate.net |

| Reaction | Forms stable diastereomeric amides or esters | tcichemicals.com |

| Detection Method | Fluorescence Detection | |

| Excitation / Emission λ | ~470-485 nm / ~530-540 nm | researchgate.net |

| Key Advantage | High sensitivity; control of elution order by selecting reagent enantiomer | researchgate.netlabscoop.com |

Research Gaps and Future Directions in this compound Studies

While this compound and similar reagents are well-established, several areas offer opportunities for future research and development.

One significant trend in analytical chemistry is the move towards more environmentally friendly and efficient methods. researchgate.netnih.gov Future work could focus on optimizing the derivatization reaction conditions for this compound to reduce solvent consumption and reaction times, potentially through microwave-assisted derivatization techniques which have proven effective for other CDAs. nih.gov

The rise of liquid chromatography-mass spectrometry (LC-MS) as a primary analytical tool presents another avenue. researchgate.net While NBD-Pro-COCl is designed for fluorescence detection, developing new proline-based CDAs that are optimized for mass spectrometric detection could broaden their applicability. This might involve incorporating moieties that enhance ionization efficiency in ESI-MS.

Furthermore, the field of chiral analysis is continually evolving, with a push towards developing methods for more complex matrices and for untargeted chiral metabolomics. mdpi.commdpi.com Research could explore the application of this compound in these more challenging contexts, assessing its robustness and potential for broader screening applications. The development of novel chiral selectors and stationary phases for chromatography remains an active area of research. researchgate.netmdpi.com Integrating the use of reagents like NBD-Pro-COCl with these new separation technologies could lead to enhanced resolution and efficiency.

Finally, while the synthesis of this compound is established, the development of more streamlined, one-pot synthesis methods could improve its accessibility and cost-effectiveness for research laboratories. smolecule.com There is also a continuous need for new CDAs with improved enantioselectivity and broader substrate scope. nih.gov Future research could focus on modifying the proline and NBD scaffolds to create next-generation reagents with superior analytical performance.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O4/c12-11(17)8-2-1-5-15(8)6-3-4-7(16(18)19)10-9(6)13-20-14-10/h3-4,8H,1-2,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQYXPYABMCADZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659854 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159717-68-7 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-NBD-Pro-COCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereochemical Aspects of S Nbd Pro Cocl

Precursor Chemistry: NBD-Cl and Proline Derivatives

The foundation of (S)-(-)-NBD-Pro-COCl synthesis lies in the distinct properties of its two key precursors: 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and the amino acid L-proline.

Synthesis and Reactivity of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl)

7-Chloro-4-nitro-2,1,3-benzoxadiazole, commonly known as NBD-Cl, is a versatile chemical compound recognized for its role as a fluorescent labeling agent. nih.gov The synthesis of NBD-Cl is achieved through the nitration of 4-chlorobenzofurazan, which is itself derived from 2,6-dichloroaniline. researchgate.netdergipark.org.tr

NBD-Cl is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary and secondary amines. nih.govinterchim.fr This reactivity is central to its application in analytical chemistry and biochemistry. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine acts as a nucleophile, attacking the carbon atom to which the chlorine is attached. rsc.org The chlorine atom is a good leaving group, facilitating the formation of a stable, fluorescent NBD-amine adduct. rsc.org The reaction is typically carried out in a basic medium to neutralize the hydrochloric acid generated.

While NBD-Cl reacts with a wide range of amines, including amino acids and peptides, the reaction rate can be influenced by factors such as steric hindrance. nih.govucla.eduresearchgate.net NBD-F (7-Fluoro-4-nitrobenzoxadiazole) is a related compound that is significantly more reactive than NBD-Cl, often resulting in higher yields, particularly with sterically hindered amines. interchim.frucla.edu

Proline and its Enantiomeric Forms in Synthetic Pathways

Proline is a unique proteinogenic amino acid characterized by its secondary amine integrated into a five-membered pyrrolidine (B122466) ring. wikipedia.orgnih.gov This cyclic structure imparts exceptional conformational rigidity compared to other amino acids. wikipedia.orgthieme-connect.com Proline exists in two enantiomeric forms: L-proline (the natural form) and D-proline (the unnatural form). thieme-connect.comchemicalbook.com With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, and the natural ones, including proline, possess the S-configuration (with the exception of cysteine). libretexts.org

The distinct stereochemistry and structural rigidity of proline enantiomers make them valuable as asymmetric organocatalysts in a variety of chemical reactions. thieme-connect.comthieme-connect.comwikipedia.orgresearchgate.net L-proline and D-proline can act as bifunctional catalysts, with the secondary amine functioning as a Lewis base and the carboxylic acid as a Brønsted acid. chemicalbook.comlibretexts.org This dual reactivity allows them to catalyze reactions with high stereoselectivity, earning proline the moniker of the "simplest enzyme". libretexts.org Their use in synthesis enables the creation of enantiopure compounds, which is critical in pharmaceutical development where different enantiomers can have vastly different biological effects. researchgate.netscripps.edu The choice between L-proline and D-proline allows for the selective synthesis of the desired stereoisomer of the target molecule. scripps.edu

Synthetic Methodologies for this compound

The synthesis of this compound involves the formation of an amide bond between NBD-Cl and L-proline, followed by the conversion of the carboxylic acid group of proline into a highly reactive acyl chloride.

Reaction Mechanisms and Pathways for Carboxyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride (or acid chloride) is a fundamental transformation in organic synthesis that "activates" the carboxyl group for subsequent reactions. acs.org Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. byjus.com

Several reagents are commonly employed for this transformation, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). acs.orgchemguide.co.uklibretexts.org

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. acs.orgcommonorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. acs.orgchemguide.co.uk The mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. byjus.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uklibretexts.org

Phosphorus Trichloride (PCl₃): This liquid reagent reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org

The choice of chlorinating agent depends on factors such as the substrate's nature, desired purity, and safety considerations. acs.org For the synthesis of this compound, the carboxylic acid of the NBD-proline intermediate is converted to the acyl chloride, creating a highly reactive site for derivatization reactions.

Stereocontrol and Enantioselective Synthesis

Maintaining the stereochemical integrity of the chiral center in proline is paramount during the synthesis of this compound. The goal is to produce a single enantiomer, which requires stereocontrolled or enantioselective synthetic methods.

The synthesis starts with the enantiomerically pure L-proline (which has the S-configuration). The reaction conditions for both the coupling with NBD-Cl and the subsequent formation of the acyl chloride are chosen to avoid racemization of the chiral center at the alpha-carbon of the proline ring.

The field of organocatalysis, where proline itself is a key player, highlights the importance of stereocontrol. wikipedia.org In the synthesis of complex molecules, such as proline derivatives, methods like 1,3-dipolar cycloadditions of azomethine ylides are employed to achieve high stereocontrol. nih.gov This can be accomplished using chiral auxiliaries or chiral catalysts. nih.gov For the synthesis of specific proline derivatives, palladium-catalyzed C-H functionalization has been used to create cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

In the context of this compound, the inherent chirality of L-proline is transferred to the final product. The "S" designation in the name explicitly refers to the retention of the original stereochemistry of the L-proline precursor.

Characterization of Chiral Purity and Configuration

After synthesis, it is crucial to verify the chiral purity and confirm the absolute configuration of the this compound product. Enantiomeric excess (ee) is a measure of this purity. numberanalytics.com Several analytical techniques are used for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase are powerful methods for separating and quantifying enantiomers. numberanalytics.comuma.esic.ac.uk The diastereomers formed by reacting the chiral analyte with a chiral derivatizing agent like this compound can be separated on a standard (achiral) HPLC column. tcichemicals.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents or chiral solvating agents can allow for the differentiation of enantiomers in an NMR spectrum. numberanalytics.comic.ac.uk

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used to determine enantiomeric excess. numberanalytics.comresearchgate.net

Polarimetry: This classic technique measures the optical rotation of a chiral compound, which can be related to its enantiomeric excess. numberanalytics.comic.ac.uk

For this compound, which is itself a chiral derivatizing agent, its effectiveness relies on its own high enantiomeric purity. TCI Chemicals specifies a minimum optical purity of 98.0% ee for their product, determined by liquid chromatography. tcichemicals.com The reaction of this reagent with a racemic alcohol or amine produces diastereomeric esters or amides, which can then be separated by HPLC to determine the enantiomeric composition of the original analyte. tcichemicals.com

Analytical Techniques for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of a chiral substance is a measure of its purity, indicating the degree to which one enantiomer is present in excess of the other. For compounds derivatized with this compound, various analytical methods can be employed to determine this crucial parameter. The primary approach involves the formation of diastereomers that can be separated and quantified.

This compound, also known as (S)-(-)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, is a fluorescent labeling reagent. It readily reacts with chiral alcohols and amines to form stable ester or amide diastereomers, respectively. researchgate.net The presence of the nitrobenzoxadiazole (NBD) fluorophore allows for highly sensitive detection using fluorescence-based methods. researchgate.net

A variety of analytical techniques are available for determining enantiomeric excess, including chromatographic, spectroscopic, and enzymatic methods. Current time information in Bangalore, IN. For derivatives of this compound, the most common and well-documented method is High-Performance Liquid Chromatography (HPLC). researchgate.net However, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are also powerful tools for chiral analysis and can be considered for these derivatives. nih.govnih.gov

The general principle for determining enantiomeric excess using this compound involves the following steps:

Derivatization: The chiral analyte (e.g., a racemic alcohol or amine) is reacted with the enantiomerically pure this compound. This reaction converts the pair of enantiomers into a pair of diastereomers.

Separation: The resulting diastereomers, which have different physical and chemical properties, are then separated using an appropriate analytical technique, most commonly chromatography. researchgate.net

Quantification: The amount of each diastereomer is measured, and the enantiomeric excess is calculated from their ratio.

The use of a chiral derivatizing agent like this compound is an indirect method for determining enantiomeric purity. An alternative approach is the use of a chiral stationary phase (CSP) in HPLC, which can directly separate enantiomers without prior derivatization. researchgate.net

Chiral Chromatography Applications in Synthesis Verification

Chiral chromatography, particularly HPLC, is the cornerstone for verifying the synthesis and determining the enantiomeric purity of compounds derivatized with this compound. After derivatization, the resulting diastereomers can be separated on a non-chiral (achiral) stationary phase. researchgate.netresearchgate.net

The derivatization reaction itself is a critical step. For instance, a typical procedure involves reacting the chiral alcohol or amine with this compound in a solvent like dry benzene (B151609) containing pyridine (B92270). The reaction is often carried out at an elevated temperature to ensure completion. labscoop.com Once the reaction is complete and any excess reagent is removed, the sample is ready for HPLC analysis.

The separated diastereomers are detected by a fluorescence detector, with typical excitation and emission wavelengths around 470 nm and 540 nm, respectively. researchgate.net The high sensitivity of fluorescence detection allows for the determination of analytes at sub-picomole levels.

The effectiveness of the separation is quantified by the separation factor (α), which is a ratio of the retention times of the two diastereomers. A higher α value indicates better separation. For example, the diastereomers derived from the reaction of this compound with 2-hexanol (B165339) and 1-phenylethylamine (B125046) show separation factors of 1.2 and 1.37, respectively, on an HPLC system. An important feature of this method is that the elution order of the diastereomers can be reversed by using the other enantiomer of the derivatizing agent, (R)-(+)-NBD-Pro-COCl. researchgate.net This provides a valuable tool for confirming peak assignments.

The following tables summarize typical conditions and findings for the HPLC analysis of chiral compounds derivatized with NBD-Pro-COCl.

Table 1: HPLC Conditions for Analysis of NBD-Pro-COCl Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| Derivatizing Agent | This compound or (R)-(+)-NBD-Pro-COCl | researchgate.net |

| Stationary Phase | Normal-phase or reversed-phase achiral columns | researchgate.net |

| Mobile Phase (Normal-Phase) | n-hexane-ethyl acetate (B1210297) | researchgate.net |

| Mobile Phase (Reversed-Phase) | Water-acetonitrile mixture | researchgate.net |

| Detection | Fluorescence | researchgate.net |

| Excitation Wavelength | ~470-485 nm | researchgate.net |

| Emission Wavelength | ~530-540 nm | researchgate.net |

| Detection Limit | Sub-picomole for alcohols |

Table 2: Research Findings on HPLC Separation of NBD-Pro-COCl Diastereomers

| Analyte | Derivatizing Agent | Separation Factor (α) | Elution Order | Reference |

|---|---|---|---|---|

| 2-Hexanol | This compound | 1.2 | Not Specified | |

| 1-Phenylethylamine | This compound | 1.37 | Not Specified | |

| Chiral Amines | (R)-(+)-NBD-Pro-COCl | - | R-enantiomer derivative elutes before S-enantiomer derivative | researchgate.net |

| Chiral Alcohols | (R)-(+)-NBD-Pro-COCl | - | R-enantiomer derivative elutes before S-enantiomer derivative | researchgate.net |

| Chiral Amines | This compound | - | S-enantiomer derivative elutes before R-enantiomer derivative | researchgate.net |

| Chiral Alcohols | This compound | - | S-enantiomer derivative elutes before R-enantiomer derivative | researchgate.net |

While HPLC is the most prevalent technique, other methods like NMR and CD spectroscopy also offer avenues for determining enantiomeric excess. Current time information in Bangalore, IN. In NMR spectroscopy, the formation of diastereomers can lead to distinct chemical shifts for corresponding protons in the two diastereomeric molecules, allowing for their quantification. rsc.orgrsc.org Similarly, CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can be used to analyze chiral molecules. nih.govresearchgate.net The NBD chromophore introduced by the derivatization could potentially be used for CD analysis, as the resulting diastereomers would exhibit unique CD spectra. researchgate.net However, specific applications of these techniques to this compound derivatives are not as widely documented as HPLC methods.

Mechanistic Investigations of S Nbd Pro Cocl Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in NBD Chemistry

The core reactivity of the NBD (nitrobenzoxadiazole) portion of (S)-(-)-NBD-Pro-COCl is governed by nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.orgyoutube.com

The NBD moiety is a potent electron-withdrawing group, a critical feature that facilitates nucleophilic attack on the aromatic ring. byjus.comnptel.ac.in This electron-withdrawing nature arises from the combined inductive and resonance effects of the nitro group and the benzoxadiazole ring system. researchgate.net The presence of such groups activates the aromatic ring for nucleophilic substitution, a behavior opposite to that observed in electrophilic aromatic substitutions where electron-donating groups are activating. libretexts.orgyoutube.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.orgpressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The strong electron-withdrawing NBD group is essential for stabilizing this negatively charged intermediate through resonance, particularly when positioned ortho or para to the site of nucleophilic attack. byjus.comlibretexts.org This stabilization lowers the activation energy of the first step, thereby increasing the reaction rate. numberanalytics.com

The nature of the leaving group significantly influences the kinetics of SNAr reactions. tutorchase.comlibretexts.org A good leaving group is one that can stabilize the negative charge it acquires upon departure. tutorchase.com In the context of NBD chemistry, halides are common leaving groups. tutorchase.com The rate of reaction is affected by the ability of the leaving group to be displaced. tutorchase.comlibretexts.org

In the second step of the SNAr mechanism, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub The stability of the leaving group as an anion is a key factor; weaker bases are generally better leaving groups. masterorganicchemistry.com For instance, the reaction of NBD fluoride (B91410) with glycine (B1666218) is reported to be significantly faster than that of NBD chloride, indicating the influence of the halogen's electronegativity and its ability to function as a leaving group. thermofisher.com While the C-F bond is strong, the high electronegativity of fluorine activates the ring towards attack, and the restoration of aromaticity compensates for the energy required to break the bond. masterorganicchemistry.com

| Factor | Influence on SNAr Reaction Rate |

| NBD Moiety | Activates the ring towards nucleophilic attack due to its strong electron-withdrawing nature. byjus.comnptel.ac.in |

| Leaving Group | A better leaving group (a more stable anion/weaker base) increases the reaction rate. tutorchase.comlibretexts.orgmasterorganicchemistry.com |

| Nucleophile | A stronger nucleophile generally increases the reaction rate. |

| Solvent | Polar aprotic solvents are often used to solvate the cation without interfering with the nucleophile. |

Role of the NBD Moiety as an Electron-Withdrawing Group

Reaction with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form stable amide derivatives. tcichemicals.com This reaction is fundamental to its use as a chiral derivatizing agent for the analysis of amino compounds. biotium.comresearchgate.net The reaction proceeds via a nucleophilic acyl substitution at the carbonyl carbon of the chloroformyl group, followed by the SNAr reaction involving the NBD moiety.

The initial and rapid reaction is the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride. This is a standard nucleophilic acyl substitution, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, forming a stable amide bond. youtube.com

When this compound reacts with a racemic or enantiomerically enriched chiral amine, a pair of diastereomers is formed. researchgate.net This is because the chiral center in the proline moiety of the reagent interacts with the chiral center of the amine, resulting in two distinct molecular entities with different physical and chemical properties. nsf.govacs.org

For example, the reaction with a racemic amine (containing both R and S enantiomers) will produce (S,R) and (S,S) diastereomers. These diastereomers can then be separated and quantified using chromatographic techniques like HPLC, allowing for the determination of the enantiomeric composition of the original amine sample. researchgate.net The elution order of the diastereomers can be reversed by using the (R)-(+)-NBD-Pro-COCl enantiomer of the reagent. researchgate.net

The formation of the amide bond between this compound and an amine is generally a thermodynamically favorable process. researchgate.net The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl generated during the reaction, which drives the equilibrium towards the product side.

Diastereomer Formation upon Reaction with Chiral Amines

Reaction with Hydroxyl Groups (Alcohols)

This compound is also capable of reacting with hydroxyl groups in alcohols to form the corresponding ester derivatives. tcichemicals.comresearchgate.net This reaction expands the utility of the reagent to the chiral analysis of alcohols.

The mechanism of reaction with alcohols is analogous to that with amines, involving a nucleophilic acyl substitution at the chloroformyl group. libretexts.org The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com The departure of the chloride leaving group results in the formation of an ester linkage. libretexts.org

Similar to the reaction with chiral amines, the reaction of this compound with a chiral alcohol produces a pair of diastereomeric esters. tcichemicals.com These diastereomers can be separated by HPLC, enabling the determination of the enantiomeric purity of the alcohol. researchgate.net The reaction conditions, such as the use of a base like pyridine, are important for facilitating the reaction. researchgate.net The hydroxyl group is a weaker nucleophile than an amine, so the reaction may require more forcing conditions (e.g., higher temperature or longer reaction time) to achieve complete derivatization. libretexts.org

| Reactant Functional Group | Product Functional Group | Key Mechanistic Step |

| Primary/Secondary Amine | Amide | Nucleophilic Acyl Substitution youtube.com |

| Alcohol | Ester | Nucleophilic Acyl Substitution libretexts.org |

Diastereomer Formation with Chiral Alcohols

This compound serves as a chiral derivatizing agent, reacting with chiral alcohols to form diastereomeric esters. tcichemicals.com This process is fundamental for the enantioseparation of alcohols using chromatographic techniques, as the resulting diastereomers exhibit different physicochemical properties, allowing for their separation on an achiral stationary phase. researchgate.net

The stability of the formed diastereomeric esters is a critical aspect of this analytical methodology. Studies have shown that these derivatives are sufficiently stable to undergo chromatographic analysis without decomposition under both reversed-phase and normal-phase HPLC conditions. tcichemicals.com This stability is a significant advantage for the reliable quantification of alcohol enantiomers.

Interactive Data Table: Separation Factors of Diastereomers

| Racemic Compound | Derivatizing Agent | Separation Factor (α) | Chromatographic Conditions |

| 2-Hexanol (B165339) | This compound | 1.2 | Not specified |

| 1-Phenylethylamine (B125046) | This compound | 1.37 | Not specified |

Esterification Mechanisms and Optimization

The reaction between this compound and an alcohol is a form of esterification, specifically an acylation reaction. The general mechanism for esterification involving an acyl chloride and an alcohol proceeds through a nucleophilic acyl substitution pathway. chemguide.co.uk

The process can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A weak base, such as pyridine, which is often added to the reaction mixture, removes the proton from the formerly alcoholic oxygen, yielding the final ester product and a protonated base. chemistrydocs.com

The reaction is typically carried out in an anhydrous organic solvent like benzene (B151609). tcichemicals.com The addition of a base like pyridine is crucial as it serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. chemistrydocs.com Reaction conditions are often optimized to ensure high derivatization yields. For instance, a common procedure involves heating the reaction mixture at a specific temperature for a set duration, such as 80°C for 1-2 hours. tcichemicals.com

The reactivity of acyl chlorides like this compound is generally high, allowing the reaction to proceed readily with both primary and secondary alcohols. chemistrydocs.com

Stability and Degradation Pathways of this compound Derivatives

Hydrolysis and Solvolysis Mechanisms

The stability of the ester derivatives of this compound is a critical factor, particularly in aqueous or protic environments. The ester linkage is susceptible to hydrolysis, a reaction that cleaves the ester bond to regenerate the carboxylic acid and the alcohol. This process can be catalyzed by either acid or base.

Under basic conditions, hydrolysis occurs via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. This is generally an irreversible process.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. chemguide.co.uk This process is reversible. chemguide.co.uklibretexts.org

The rate of hydrolysis is influenced by steric hindrance around the ester group and the electronic properties of the substituents. chemistry-chemists.com The NBD moiety, being electron-withdrawing, can influence the electrophilicity of the carbonyl carbon.

Solvolysis is a more general term for the reaction of a substrate with the solvent. In the context of NBD-Pro-COCl derivatives, if the solvent is an alcohol (e.g., methanol), a transesterification reaction can occur, leading to the formation of a different ester. The stability of silyl (B83357) ethers, for example, is known to be dependent on both acidic and basic hydrolysis conditions. chemistry-chemists.com

Photostability and Environmental Sensitivity of NBD Fluorophores

The NBD (nitrobenzoxadiazole) fluorophore is the component responsible for the fluorescence of this compound derivatives. The photostability of this fluorophore is a key consideration for fluorescence-based detection and imaging applications.

NBD derivatives are known to be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light. This can limit the duration of fluorescence measurements and the sensitivity of detection. The NBD fluorophore can degrade under prolonged illumination, an issue that can sometimes be mitigated by the addition of antioxidants.

The fluorescence properties of NBD derivatives, including their quantum yield and emission wavelength, are highly sensitive to the polarity of their environment. thermofisher.comnih.gov In aqueous solutions, the fluorescence of NBD derivatives is often weak. thermofisher.comnih.gov The quantum yield tends to increase in less polar, aprotic solvents. This environmental sensitivity is due to the intramolecular charge transfer (ICT) nature of the NBD fluorophore's excited state. nih.govnih.gov This property can be advantageous for probing local environments in biological systems but also means that changes in solvent can significantly affect the fluorescence signal.

Furthermore, interactions with certain molecules can lead to fluorescence quenching. For example, hydrogen bonding between the NBD's oxadiazole group and water molecules can create non-radiative decay pathways, lowering the fluorescence quantum yield. nih.gov The stability of NBD-labeled compounds can also be influenced by their specific chemical structure and the presence of other functional groups.

Interactive Data Table: Photophysical Properties of NBD Derivatives

| Derivative Type | Excitation Max (nm) | Emission Max (nm) | Environment | Key Observation |

| NBD-amine (primary) | 465 | 535 | Methanol | Quantum yield = 0.3 |

| NBD-amine (secondary) | 485 | 540 | Methanol | Quantum yield < 0.1 |

| NBD derivatives | --- | --- | Water | Relatively weak fluorescence |

| NBD-Pro-COCl derivatives | 470 | 540 | Not specified | Used for HPLC detection |

Analytical Applications of S Nbd Pro Cocl in Chiral Separations

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is central to the successful application of (S)-(-)-NBD-Pro-COCl for chiral separations. This process involves a systematic optimization of several key parameters, including pre-column derivatization conditions, the choice of stationary phase, the composition of the mobile phase, and the detection technique. drawellanalytical.comresearchgate.net The goal is to achieve baseline separation of the diastereomers with good resolution, high sensitivity, and within a reasonable analysis time.

Pre-column Derivatization Strategies

Pre-column derivatization is a crucial first step in the indirect chiral separation approach. rsc.orgresearchgate.net It involves the chemical reaction of the analyte with a chiral derivatizing agent, in this case, this compound, to form a pair of diastereomers. researchgate.netrsc.org These diastereomers, unlike the original enantiomers, have different physical and chemical properties, which allows for their separation on a conventional achiral stationary phase. rsc.orgresearchgate.net

The reaction with this compound typically targets primary and secondary amino groups, as well as hydroxyl groups in alcohols. tcichemicals.comresearchgate.net The derivatization is generally carried out under mild conditions to prevent racemization of the chiral center. researchgate.net For instance, the reaction with amines and alcohols is often performed in the presence of a base like pyridine (B92270) to facilitate the formation of the corresponding amides or esters. researchgate.net The resulting NBD-derivatives are stable under both normal and reversed-phase HPLC conditions. tcichemicals.com

A typical derivatization protocol might involve mixing the analyte solution with a solution of this compound in a suitable organic solvent, such as dry benzene (B151609), and heating the mixture for a specific period. tcichemicals.comlabscoop.com For amines, the reaction is often faster and can be conducted at a lower temperature compared to alcohols. tcichemicals.com After the reaction is complete, any excess derivatizing reagent can be removed to prevent interference during the HPLC analysis. tcichemicals.com

The key advantages of pre-column derivatization with reagents like this compound include the ability to use readily available and efficient achiral columns and the significant enhancement of detection sensitivity due to the introduction of a highly fluorescent NBD group. rsc.orgshimadzu.com

Stationary Phase Selection for Diastereomer Resolution

The choice of the stationary phase is a critical factor that dictates the success of the diastereomeric separation. drawellanalytical.com Both achiral and chiral stationary phases can be employed, each offering distinct advantages.

Commonly used achiral stationary phases for this purpose include:

Reversed-Phase Columns: C18 and C8 columns are widely used for the separation of NBD-derivatized diastereomers. dergipark.org.trnanobioletters.com The separation is based on hydrophobic interactions between the nonpolar stationary phase and the analytes. The elution order and resolution can be influenced by the organic modifier and its concentration in the mobile phase.

Normal-Phase Columns: Silica gel and other polar stationary phases can also be effective for separating these diastereomers, particularly when using non-polar mobile phases like hexane-ethyl acetate (B1210297) mixtures. researchgate.net

Phenyl Columns: Phenyl-based stationary phases can offer unique selectivity for aromatic and moderately polar analytes, and have been shown to be effective in separating stereoisomers.

The selection of the appropriate achiral column depends on the specific properties of the diastereomers being separated.

While the primary strategy involves achiral columns after derivatization, chiral stationary phases (CSPs) can also be utilized. In this "direct" approach, the enantiomers are separated without prior derivatization. rsc.org However, CSPs can also be used to separate diastereomers, sometimes leading to enhanced resolution. researchgate.netdss.go.th

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, like those containing teicoplanin, have also demonstrated effectiveness in separating derivatized amino acid enantiomers. nih.gov The interaction between the derivatized analyte and the chiral selector on the stationary phase leads to the formation of transient diastereomeric complexes with different stabilities, resulting in separation. rsc.org The use of a chiral derivatizing agent in conjunction with a chiral stationary phase can sometimes provide complementary selectivity and improve the separation of complex mixtures.

Achiral Stationary Phases

Detection Techniques: Fluorescence Detection

A major advantage of using this compound as a derivatizing agent is the introduction of the highly fluorescent nitrobenzoxadiazole (NBD) moiety into the analyte molecule. tcichemicals.comdojindo.com This allows for highly sensitive detection using a fluorescence detector. tcichemicals.comdss.go.th

NBD derivatives typically exhibit excitation and emission wavelengths in the visible region, which minimizes interference from naturally fluorescent compounds in biological samples. The optimal excitation and emission wavelengths for the diastereomers of NBD-Pro-COCl derivatives are generally around 470 nm and 530-540 nm, respectively. tcichemicals.comresearchgate.net These wavelengths are largely independent of the structure of the original amine or alcohol. researchgate.net

The fluorescence intensity of NBD derivatives can be solvent-dependent, with stronger fluorescence often observed in less polar environments. dergipark.org.tr This is an important consideration when optimizing the mobile phase composition. The use of fluorescence detection provides excellent sensitivity, with detection limits often in the sub-picomole range, making this method suitable for trace analysis. tcichemicals.com

Enantiomeric Purity Determination in Pharmaceutical and Biological Samples

The determination of enantiomeric purity is a critical step in pharmaceutical development and biological research, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. The indirect approach to chiral separation, which involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a widely used strategy. researchgate.net These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on conventional achiral stationary phases. researchgate.netrsc.org (S)-(-)-N-Chloroformyl-proline-7-nitro-2,1,3-benzoxadiazole, or this compound, has emerged as a significant CDA for this purpose. dss.go.thbioanalysisforum.jp

This compound is a fluorescent labeling reagent that readily reacts with chiral alcohols and amines to form stable diastereomeric esters or amides. labscoop.comresearchgate.net The nitrobenzoxadiazole (NBD) group is a fluorophore, which allows for highly sensitive detection using fluorescence detectors, with detection limits reported to be in the sub-picomole range. labscoop.comchemistrydocs.com This high sensitivity is particularly advantageous when analyzing samples with low concentrations of the target analyte, such as those found in biological matrices. researchgate.net The derivatization reaction typically proceeds under mild conditions, and by selecting the (S)- or (R)-enantiomer of the reagent, the elution order of the resulting diastereomers can be reversed, which is a useful feature for peak confirmation and method development. researchgate.netresearchgate.net

The quantitation of individual enantiomers in complex biological matrices like plasma, serum, urine, and cerebrospinal fluid is essential for pharmacokinetic, toxicokinetic, and metabolic studies. researchgate.netrsc.orgnih.gov this compound has proven effective for this application due to its reactivity and the strong fluorescent signal of its derivatives. labscoop.comresearchgate.net

The indirect method using this compound involves reacting the analyte enantiomers within the biological sample with the reagent to form diastereomers. These diastereomers can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) or mass spectrometry (MS). rsc.orgresearchgate.net This approach circumvents the need for more expensive and specialized chiral stationary phases (CSPs). researchgate.net

Research has demonstrated the successful application of this method for various compounds in complex samples. For instance, a validated HPLC-FLD method was developed for the quantification of verapamil (B1683045) enantiomers in rat plasma after derivatization. nih.gov This allowed for a stereoselective pharmacokinetic study, revealing that the S-(-)-enantiomer had a higher maximum concentration (Cmax) and area under the curve (AUC) than the R-(+)-enantiomer. nih.gov Similarly, the reagent has been used to determine the levels of vigabatrin (B1682217) enantiomers in mouse serum. researchgate.net The high resolution achieved between the diastereomers (Rs values often greater than 3.0) enables accurate and reliable quantification even when one enantiomer is present in trace amounts in the presence of a large excess of the other. researchgate.netresearchgate.net

| Analyte Class | Matrix | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Amines (e.g., 1-phenylethylamine) | Not Specified | Normal-Phase HPLC-FLD | Achieved excellent separation with resolution factor (α) of 1.37. | labscoop.com |

| Alcohols (e.g., 2-hexanol) | Not Specified | Normal & Reversed-Phase HPLC-FLD | Derivatives separable by both normal and reversed-phase HPLC; resolution factor (α) of 1.2. | labscoop.comresearchgate.net |

| Verapamil (Drug) | Rat Plasma | Reversed-Phase HPLC-FLD | Enabled stereoselective pharmacokinetic study after oral administration. | nih.gov |

| Vigabatrin (Drug) | Mouse Serum | HPLC | Method successfully applied to determine enantiomer levels after administration of racemate. | researchgate.net |

| Amino Acids | Biological Samples | LC-MS/MS | Derivatization enhances sensitivity for analysis in complex matrices for biomarker discovery. | nih.gov |

For any analytical method to be used in pharmaceutical quality control or clinical studies, it must undergo rigorous validation to ensure its reliability, accuracy, and precision. nih.gov Validation is typically performed following the International Council for Harmonisation (ICH) guidelines. dergipark.org.trrjptonline.org Chromatographic methods developed using this compound for enantiomeric separation are validated for several key parameters, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. impactfactor.org In the context of chiral separations, this means ensuring no interference from endogenous plasma components at the retention times of the diastereomeric derivatives. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For methods using this compound, excellent linearity is often achieved with correlation coefficients (r²) greater than 0.99. researchgate.netnih.govnih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. sepscience.com

Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. sepscience.com The high fluorescence of NBD derivatives often leads to very low LOD and LOQ values, making the method suitable for trace analysis. nih.govresearchgate.net For example, the LOQ for verapamil enantiomers in plasma was found to be 1 ng/mL. nih.gov

Accuracy is the closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. rjptonline.org Methods using this derivatization agent typically show high recovery rates, often in the range of 90-110%. nih.govnih.gov

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.govnih.gov

| Parameter | Verapamil Enantiomers nih.gov | WCK 1153 (Unwanted Enantiomer) nih.gov | General Amino Acids researchgate.net |

|---|---|---|---|

| Linearity Range | 1–450 ng/mL | 0.01–0.15 mg/mL | 2.5–40 mg/L |

| Correlation Coefficient (r²) | ≥ 0.997 | Not Specified (Excellent) | > 0.9981 |

| LOD | Not Specified (LOQ is 1 ng/mL) | 0.0007 mg/mL | 0.32–0.56 mg/L |

| LOQ | 1 ng/mL | 0.0021 mg/mL | Not Specified |

| Recovery (%) | 92.3% – 98.2% | 94.4% (Average) | Not Specified (Validated for Accuracy) |

| Precision (%RSD) | ≤ 11.6% (Intra- & Inter-day) | 1.13% | Not Specified (Validated for Precision) |

Quantitation of Enantiomers in Complex Matrices

Application in Metabolomics and Biomarker Discovery

Metabolomics is the comprehensive analysis of all low-molecular-weight metabolites in a biological system, providing a functional snapshot of its physiological state. nih.govsigmaaldrich.com Chiral metabolomics, a subfield, focuses on the enantioselective analysis of chiral metabolites. rsc.org This is of growing importance as D-amino acids and other chiral molecules are being recognized for their roles in biological processes and as potential biomarkers for various diseases. nih.gov

This compound and similar chiral derivatizing agents are instrumental in chiral metabolomics, particularly when coupled with powerful analytical platforms like liquid chromatography-mass spectrometry (LC-MS). rsc.orgnih.gov The derivatization serves a dual purpose: it converts enantiomers into separable diastereomers and attaches a tag that enhances detection sensitivity and selectivity in MS analysis. nih.gov This is crucial because many endogenous metabolites are present at very low concentrations in complex biological samples. nih.gov

The analytical workflow for biomarker discovery often involves comparing the metabolic profiles of healthy subjects with those of patients with a specific disease. mdpi.com The use of this compound allows for the inclusion of chirality in these profiles. For example, research has been conducted using this strategy for biomarker discovery in the cerebrospinal fluid of patients with Alzheimer's disease. rsc.org In another application, the reagent was used for the simultaneous detection of lactate (B86563) and 3-hydroxybutyrate (B1226725) enantiomers in human clinical samples, which can be relevant for monitoring metabolic disorders. rsc.org By enabling the accurate quantification of D- and L-enantiomers of metabolites like amino acids, the method provides critical insights into metabolic pathways that may be altered in pathological states, opening new avenues for diagnostic and therapeutic strategies. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| (S)-(-)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | This compound |

| (R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | (R)-(+)-NBD-Pro-COCl |

| Verapamil | Verapamil |

| Vigabatrin | Vigabatrin |

| Lactate | Lactic Acid |

| 3-Hydroxybutyrate | 3-Hydroxybutyric acid |

| 1-Phenylethylamine (B125046) | 1-Phenylethylamine |

| 2-Hexanol (B165339) | 2-Hexanol |

| S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate | WCK 1152 |

| R-(+)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate | WCK 1153 |

| 7-chloro-4-nitrobenzoxadiazole | NBD-Cl |

Biological and Biochemical Research Applications of S Nbd Pro Cocl Derivatives

Probing Chirality in Biological Systems

Chirality is a fundamental property of many biological molecules, and the ability to distinguish between enantiomers is crucial for understanding their function. (S)-(-)-NBD-Pro-COCl serves as a valuable chiral derivatizing agent, allowing for the separation and analysis of enantiomeric compounds.

Enantioselective Interactions with Biomacromolecules

The stereochemistry of molecules plays a pivotal role in their interactions with biomacromolecules such as proteins and enzymes. Derivatives of this compound are instrumental in studying these enantioselective interactions. When a racemic mixture of a compound is derivatized with the enantiomerically pure this compound, a pair of diastereomers is formed. These diastereomers can then be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), due to their different physicochemical properties. researchgate.net

This approach allows researchers to investigate how different enantiomers of a drug or a metabolite interact with a specific biological target. For instance, studies have shown that the two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one being therapeutic and the other being inactive or even toxic. By derivatizing the drug enantiomers with this compound, their binding affinities to target proteins can be quantitatively assessed, providing insights into the structural basis of their differential effects. smolecule.com The transcriptome sequencing results indicated that S-dinotefuran had stronger interactions with biomacromolecules compared to R-dinotefuran, which may explain the enantioselectivity between the two. science.gov

Stereospecificity in Biological Pathways

Biological pathways often exhibit a high degree of stereospecificity, meaning that enzymes and receptors within these pathways preferentially interact with one enantiomer over the other. This compound is used to analyze the enantiomeric composition of metabolites, shedding light on the stereospecific nature of metabolic and signaling pathways.

For example, the metabolism of many xenobiotics is a stereospecific process. By using this compound to derivatize the metabolites extracted from a biological sample, researchers can determine the enantiomeric ratio of each metabolite. This information is crucial for understanding how an organism processes and eliminates chiral compounds. Such studies have revealed that the enzymes involved in drug metabolism, such as cytochrome P450s, often display strong preferences for one enantiomer, leading to different metabolic fates and potential drug-drug interactions. smolecule.com

| Application | Description | Key Findings |

| Drug Development | Determining the enantiomeric excess of drug candidates to ensure efficacy and safety. | Enantiomers can have different pharmacological activities. |

| Metabolomics | Analyzing the enantiomeric composition of metabolites to understand stereospecific pathways. | Enzymes in metabolic pathways often show enantiomeric preference. |

| Toxicology | Assessing the differential toxicity of enantiomers of environmental pollutants. | One enantiomer may be significantly more toxic than the other. |

Fluorescent Labeling in Cell Biology and Imaging

The nitrobenzoxadiazole (NBD) group in this compound is a fluorophore that emits fluorescence in the visible spectrum. This property, combined with the reactivity of the carbonyl chloride group towards primary and secondary amines, makes it an excellent tool for fluorescently labeling biomolecules for cellular imaging studies. smolecule.com

Membrane Labeling and Dynamics Studies using NBD-Pro-COCl Derivatives

The plasma membrane and the membranes of subcellular organelles are complex and dynamic structures. Fluorescently labeled lipids are invaluable tools for studying membrane organization and dynamics. While this compound itself is not a lipid, its derivatives, particularly NBD-labeled phospholipids (B1166683) and cholesterol, are widely used for this purpose. These probes can be incorporated into cellular membranes, allowing for the visualization of lipid domains, the study of lipid trafficking, and the measurement of membrane fluidity. researchgate.net

For instance, NBD-labeled phosphatidylcholine (NBD-PC) and NBD-labeled phosphatidylethanolamine (B1630911) (NBD-PE) have been used to study the process of lipid translocation across the plasma membrane. molbiolcell.org These studies have provided insights into the activity of flippases and scramblases, enzymes that regulate the asymmetric distribution of lipids in the membrane. molbiolcell.org

Subcellular Localization and Tracking

Derivatives of this compound can be used to label specific proteins and other biomolecules, enabling the study of their subcellular localization and trafficking. smolecule.com By attaching the NBD fluorophore to a molecule of interest, researchers can track its movement within the cell using fluorescence microscopy.

This technique has been applied to a wide range of biological questions. For example, by labeling a specific protein with an NBD derivative, its localization to different organelles such as the nucleus, mitochondria, or endoplasmic reticulum can be determined. researchgate.netresearchgate.net Furthermore, the dynamic process of protein transport between these compartments can be visualized in living cells. For instance, a study on prolyl endopeptidase (PEP) used immunocytochemical double-labeling and PEP-enhanced green fluorescent protein fusion proteins to demonstrate its localization to the perinuclear space and its association with the microtubule cytoskeleton. nih.gov

Real-time Monitoring of Biological Processes

The fluorescence of NBD is often sensitive to the local environment, a property known as solvatochromism. This means that the intensity and wavelength of the emitted light can change depending on the polarity of the surrounding environment. This feature allows NBD-based probes to be used for the real-time monitoring of biological processes that involve changes in the local environment, such as protein conformational changes or enzyme activity. plos.orgucd.ie

For example, a probe's fluorescence might increase upon binding to a hydrophobic pocket in a protein, providing a real-time signal of the binding event. researchgate.net This has been utilized to develop assays for enzyme activity where the cleavage of a substrate releases an NBD-labeled fragment into a different environment, leading to a change in fluorescence. nih.gov Such assays are valuable for high-throughput screening of enzyme inhibitors. acs.org

| Application | Technique | Information Gained |

| Membrane Dynamics | Fluorescence Recovery After Photobleaching (FRAP) with NBD-lipids | Lipid mobility and membrane fluidity. |

| Protein Trafficking | Live-cell imaging of NBD-labeled proteins | Real-time movement of proteins between organelles. |

| Enzyme Activity | FRET-based assays with NBD-labeled substrates | Kinetics of enzyme-catalyzed reactions. |

Enzyme Activity and Inhibition Studies

Derivatives of this compound are instrumental in enzymology, serving both as potential inhibitors and as components of sophisticated assays for monitoring enzyme function. The inherent properties of the proline structure and the fluorescence of the NBD group are central to these applications.

Proline-based Enzyme Inhibitors

The proline scaffold is a common feature in the design of enzyme inhibitors, particularly for proteases that recognize and cleave peptide bonds adjacent to proline residues. Proline's rigid, cyclic structure can confer high affinity and specificity when incorporated into an inhibitor's design.

Research has demonstrated the efficacy of proline-containing compounds as specific, active-site-directed inhibitors. For instance, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone was developed as a potent and irreversible inhibitor of post-proline cleaving enzyme, a type of serine endopeptidase. nih.gov This inhibitor achieved complete inactivation of the enzyme at micromolar concentrations without significantly affecting other proteases. nih.gov Substrates of the enzyme were able to protect it from inactivation, confirming the active-site-directed nature of the inhibition. nih.gov While this specific example uses a diazomethyl ketone as the reactive group, it highlights the utility of the proline motif in targeting specific enzymes. The (R)-(+)-NBD-Pro-COCl enantiomer has also been noted for its potential to inhibit certain enzymes, suggesting that NBD-proline derivatives can be valuable for exploring metabolic pathways. smolecule.com This implies that this compound and its derivatives could be synthesized and tested as targeted inhibitors for proline-recognizing enzymes, leveraging the NBD group for detection and the proline core for binding specificity.

Monitoring Enzyme Kinetics with Fluorescent NBD Conjugates

The fluorescent properties of the NBD moiety are highly sensitive to the local chemical environment, a feature that is exploited to monitor the real-time kinetics of enzymatic reactions. nih.gov When a non-fluorescent or weakly fluorescent NBD-derivatized substrate is acted upon by an enzyme, the resulting product can exhibit a significant increase in fluorescence, providing a direct measure of enzyme activity. nih.govnih.gov This approach eliminates the need for cumbersome separation steps, allowing for continuous, high-throughput analysis. nih.gov

This principle has been successfully applied to various enzyme classes:

Lipases: A method using NBD-labeled triacylglycerol (TAG) has been developed to measure the activity of lipases like adipose triglyceride lipase (B570770) (ATGL) and lipoprotein lipase (LpL) in real time. nih.gov The assay measures the increase in NBD fluorescence as the enzyme hydrolyzes the NBD-TAG substrate. nih.gov The sensitivity of this assay was sufficient to test the effects of small-molecule inhibitors, identifying orlistat (B1677487) as a pan-lipase inhibitor. nih.gov

Myeloperoxidase (MPO): An NBD-based fluorescent probe was used to monitor the formation of hypochlorous acid (HOCl) by the MPO enzyme system. mdpi.com The probe's reaction with HOCl resulted in a substantial increase in fluorescence intensity, allowing for the kinetic analysis of the enzyme's activity. mdpi.com The rate constant for the probe's reaction with HOCl was determined to be (2.6 ± 0.2) × 10⁷ M⁻¹s⁻¹, with a detection limit of 60 nM. mdpi.com

These assays are characterized by their high sensitivity and rapid response, making them suitable for high-throughput screening in drug discovery and protein engineering. nih.govacs.org

Table 1: Kinetic Parameters of NBD-Based Fluorescent Probes in Enzymatic Systems

| Probe/System | Target Analyte/Enzyme | Rate Constant (k) | Limit of Detection (LOD) | Reference |

| NBD-S-TM | Myeloperoxidase (via HOCl) | (2.6 ± 0.2) × 10⁷ M⁻¹s⁻¹ | 60 nM | mdpi.com |

| NBD-O-CmCH₂OH | Hydrogen Sulfide (H₂S) | - | 140 nM | mdpi.com |

| NBD-O-CmCH₂OH | L-Cysteine (L-Cys) | - | 26 nM | mdpi.com |

| NBD-O-CmCH₂OH | Glutathione (B108866) (GSH) | - | 60 nM | mdpi.com |

| NBD-O-CmCH₂OH | N-acetylcysteine (NAC) | - | 32 nM | mdpi.com |

Drug Metabolism and Pharmacokinetics Research

Drug metabolism and pharmacokinetics (DMPK) studies are essential for evaluating the safety and efficacy of new drug candidates. bioivt.com These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. bioivt.com this compound serves as a critical analytical reagent in this field, particularly for chiral drugs and for profiling metabolites.

Stereoselective Drug Disposition

Many drugs are chiral, existing as enantiomers that can have vastly different pharmacological and pharmacokinetic properties. researchgate.netnih.gov Regulatory agencies now recognize the importance of studying the disposition of individual enantiomers. researchgate.net Using non-stereoselective analytical methods for a racemic drug can lead to significant misinterpretation of pharmacokinetic data, such as clearance rates and concentration-effect relationships. nih.gov

This compound is a chiral derivatizing agent used to address this challenge. It reacts with chiral drugs containing primary or secondary amine or alcohol functional groups to form stable diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.net

A key application is the simultaneous determination of the enantiomers of the antidepressant fluoxetine (B1211875) and its active metabolite, norfluoxetine, in biological samples. researchgate.net By derivatizing the analytes with this compound, researchers can use HPLC with fluorescence detection to resolve and accurately measure the concentration of each individual stereoisomer, providing crucial data on the stereoselective metabolism and disposition of the drug. researchgate.net The high reactivity of the NBD-halide reagent with amines and the strong fluorescence of the resulting derivative enable highly sensitive detection, often in the sub-picomolar range. researchgate.net

Table 2: Application of NBD-Pro-COCl in Stereoselective Analysis

| Drug/Metabolite | Analytical Goal | Method | Benefit of Derivatization | Reference |

| Fluoxetine / Norfluoxetine | Simultaneous determination of enantiomers | HPLC with fluorescence detection after derivatization with this compound | Formation of separable diastereomers allows for quantification of individual enantiomers. | researchgate.net |

| Various alcohols and amines | Determination of enantiomeric excess (e.e.) | HPLC with fluorescence detection after derivatization with this compound | Formation of stable diastereomers with good separation factors (α = 1.2-1.37) and high sensitivity. |

Analytical Tools for Drug Metabolite Profiling

Identifying the metabolic fate of a new chemical entity is a cornerstone of drug discovery. mdpi.com Metabolite profiling helps identify metabolic "soft spots" on a molecule and assesses whether metabolites could be toxic or pharmacologically active. bioivt.comthermofisher.com Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a primary tool for this purpose due to its sensitivity and specificity. mdpi.com

Derivatization with reagents like this compound enhances the analytical capabilities for metabolite profiling. While simpler reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) are widely used to derivatize amine-containing drugs and metabolites for HPLC analysis with fluorescence or UV detection, this compound offers additional advantages. researchgate.netresearchgate.net The benefits include:

Enhanced Sensitivity: The NBD fluorophore provides a highly sensitive tag, allowing for the detection of low-concentration metabolites in complex biological matrices like plasma or urine. researchgate.netthermofisher.com

Improved Chromatography: Derivatization can improve the chromatographic behavior of polar metabolites, leading to better peak shape and resolution.

Stereospecific Identification: For chiral drugs, using a chiral derivatizing agent like this compound allows for the separation and identification of stereoisomeric metabolites, which is not possible with achiral reagents. researchgate.net

This approach is part of a broader strategy in which advanced analytical platforms, such as hybrid quadrupole-linear ion trap mass spectrometers (QTRAP), are used for the simultaneous quantification of a parent drug and the structural characterization of its metabolites in a single analysis. mdpi.com

Advanced Research on S Nbd Pro Cocl and Its Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of (S)-(-)-NBD-Pro-COCl and its derivatives at a molecular level. These studies provide insights that guide the design of new molecules with enhanced properties.

Understanding NBD Photophysics and Environment Sensitivity

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is the key to the functionality of this compound. Its fluorescence is highly sensitive to the surrounding environment, a characteristic that is extensively studied using computational models. mdpi.comresearchgate.net

The photophysical properties of NBD derivatives are largely governed by intramolecular charge transfer (ICT) from an electron-donating group to the electron-withdrawing nitro group. nih.gov This ICT process is highly dependent on the polarity of the solvent. mdpi.comresearchgate.net In polar solvents, NBD derivatives often exhibit weak fluorescence due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. rhhz.net Conversely, in non-polar or hydrophobic environments, they can become brightly fluorescent. mdpi.comresearchgate.net

Computational studies, often employing density functional theory (DFT), help to elucidate the electronic structure of the ground and excited states of NBD derivatives. These calculations can predict how changes in the molecular structure will affect the absorption and emission spectra, as well as the quantum yield of fluorescence. For instance, altering the electron-withdrawing group at the 7-position can modulate the photophysical properties and environmental sensitivity. nih.gov

The table below summarizes the solvent-dependent photophysical properties of a representative NBD derivative, NBD-Bu, demonstrating the impact of solvent polarity on its fluorescence.

| Solvent | Dielectric Constant (ε) | Emission Maxima (λem, nm) | Fluorescence Lifetime (τ, ns) |

| Dioxane | 2.2 | 530 | 2.5 |

| Chloroform | 4.8 | 535 | 2.2 |

| Ethyl Acetate (B1210297) | 6.0 | 540 | 1.8 |

| Tetrahydrofuran | 7.6 | 542 | 1.5 |

| Acetonitrile | 37.5 | 550 | 0.8 |

| Methanol | 32.7 | 555 | 0.5 |

| Water | 80.1 | 560 | 0.2 |

This data is illustrative and based on typical trends observed for NBD derivatives.

Prediction of Chiral Recognition Mechanisms

A significant application of this compound is in the chiral separation of racemic mixtures. researchgate.netnih.gov Computational modeling plays a crucial role in predicting and understanding the mechanisms behind this chiral recognition. science.govsioc-journal.cnresearchgate.net

When this compound reacts with a racemic analyte, it forms a pair of diastereomers. The differences in the non-covalent interactions between these diastereomers and a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) allow for their separation. nih.gov